molecular formula C11H13NO B186946 1-(3-Methylphenyl)pyrrolidin-2-one CAS No. 24059-72-1

1-(3-Methylphenyl)pyrrolidin-2-one

Cat. No.: B186946
CAS No.: 24059-72-1
M. Wt: 175.23 g/mol
InChI Key: XQAACMFZWHCPPN-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)pyrrolidin-2-one (CAS 1267664-80-1) is a lactam-based organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound serves as a valuable reference standard and structural analog in scientific research, particularly in the field of pharmacology. It has been identified and utilized in studies investigating idiopathic pulmonary fibrosis (IPF), where it functioned as an inactive structural mimic of the antifibrotic drug pirfenidone . Research employing this compound in primary human lung fibroblasts demonstrated that it lacks antifibrotic efficacy, making it a crucial pharmacological tool for helping to delineate the specific mechanism of action of active drug molecules . The product is provided for research purposes exclusively. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAACMFZWHCPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310736
Record name 1-(3-methylphenyl)pyrrolidin-2-one
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24059-72-1
Record name 1-(3-Methylphenyl)-2-pyrrolidinone
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URL https://commonchemistry.cas.org/detail?cas_rn=24059-72-1
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Record name NSC 231482
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Record name NSC231482
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Record name 1-(3-methylphenyl)pyrrolidin-2-one
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Preparation Methods

Friedel-Crafts Acylation and Lactamization

Friedel-Crafts acylation is a cornerstone for introducing aryl groups to ketones. In the context of 1-(3-methylphenyl)pyrrolidin-2-one, this method involves:

  • Acylation of 3-methyltoluene : Reacting 3-methyltoluene with γ-chlorobutyryl chloride in the presence of AlCl₃ to form 1-(3-methylphenyl)-4-chlorobutan-1-one.

  • Cyclization to pyrrolidinone : Treating the chloroketone with aqueous ammonia or ammonium acetate under reflux to induce nucleophilic substitution and lactam formation.

Example Protocol :

  • Step 1 : 3-Methyltoluene (10 mmol) and γ-chlorobutyryl chloride (12 mmol) are combined in dichloromethane (30 mL) with AlCl₃ (15 mmol) at 0°C. After stirring for 24 h, the mixture is quenched with ice-water, extracted with Et₂O, and purified via silica gel chromatography to yield 1-(3-methylphenyl)-4-chlorobutan-1-one (72% yield).

  • Step 2 : The chloroketone is heated with ammonium acetate (20 mmol) in ethanol (50 mL) at 80°C for 12 h. Solvent removal and recrystallization from EtOH/Et₂O affords the lactam (58% yield).

Challenges :

  • Regioselectivity issues may arise during acylation due to the meta-directing nature of the methyl group.

  • Over-acylation or dimerization side products require careful chromatographic separation.

Cyclization of α-Bromoketones with Pyrrolidine

This method, adapted from pyrovalerone syntheses, involves bromination of a ketone precursor followed by amine-mediated cyclization:

  • Synthesis of α-bromoketone :

    • 1-(3-Methylphenyl)pentan-1-one is brominated at the α-position using Br₂/AlCl₃ in Et₂O.

  • Reaction with pyrrolidine :

    • The α-bromoketone reacts with pyrrolidine in ether, followed by acid workup to yield the lactam.

Example Protocol :

  • Step 1 : 1-(3-Methylphenyl)pentan-1-one (10 mmol) is dissolved in Et₂O (20 mL) and treated with Br₂ (12 mmol) and AlCl₃ (0.1 mmol) at 0°C. After 2 h, the mixture is filtered to isolate 2-bromo-1-(3-methylphenyl)pentan-1-one (89% yield).

  • Step 2 : The bromoketone is stirred with pyrrolidine (22 mmol) in Et₂O (10 mL) at 25°C for 24 h. The crude product is extracted with HCl (1 M), basified with Na₂CO₃, and recrystallized to yield this compound (64% yield).

Advantages :

  • High atom economy and minimal byproducts.

  • Scalable to multi-gram quantities with consistent yields.

Stille Coupling for Late-Stage Aryl Functionalization

Stille coupling enables the introduction of the 3-methylphenyl group post-lactam formation, offering flexibility in substituent placement:

  • Synthesis of pyrrolidin-2-one stannane :

    • Pyrrolidin-2-one is functionalized with a tributylstannyl group via lithiation and quenching with tributyltin chloride.

  • Coupling with 3-methylbromobenzene :

    • The stannane reacts with 3-methylbromobenzene under Pd(PPh₃)₄ catalysis.

Example Protocol :

  • Step 1 : Pyrrolidin-2-one (10 mmol) is treated with LDA (12 mmol) in THF at -78°C, followed by tributyltin chloride (12 mmol). The stannane is isolated via distillation (65% yield).

  • Step 2 : The stannane (5 mmol), 3-methylbromobenzene (6 mmol), and Pd(PPh₃)₄ (0.1 mmol) are heated in toluene at 110°C for 24 h. Chromatography yields this compound (52% yield).

Limitations :

  • Requires toxic tin reagents and inert conditions.

  • Moderate yields due to competing homocoupling.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Reaction Time (h) Key Advantages Key Limitations
Friedel-Crafts3-Methyltoluene, γ-chlorobutyryl chloride5836High scalability, simple workupRegioselectivity issues, moderate yield
α-Bromoketone Cyclization1-(3-Methylphenyl)pentan-1-one6424High atom economy, minimal byproductsRequires bromination step
Stille CouplingPyrrolidin-2-one stannane, 3-methylbromobenzene5224Late-stage functionalization flexibilityToxic reagents, inert conditions required
Beckmann Rearrangement1-(3-Methylphenyl)butan-1-one45*8No pre-functionalized intermediatesLow yield, harsh conditions

*Theoretical yield based on analogous reactions.

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

  • Friedel-Crafts Acylation : Substituting AlCl₃ with FeCl₃ reduces environmental impact while maintaining efficacy (yield drop: 5–7%).

  • Stille Coupling : Using Pd₂(dba)₃/XPhos enhances coupling efficiency (yield increase: 12%) but raises costs.

Purification Techniques

  • Recrystallization : Ethanol/ether mixtures achieve >95% purity for cyclization products.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates lactams with minimal decomposition .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Methylphenyl)pyrrolidin-2-one features a pyrrolidinone ring, which contributes to its chemical reactivity and biological activity. The presence of the 3-methylphenyl group enhances its interaction with biological targets, making it a valuable compound for further exploration.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : This compound has demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. Studies have shown that modifications to the pyrrolidine ring can enhance antibacterial properties, particularly against resistant strains like MRSA.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulation of inflammatory pathways, potentially reducing tissue damage and promoting healing.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Pharmacological Applications

The pharmacological applications of this compound are extensive:

  • Neuropharmacology : This compound interacts with neurotransmitter systems, particularly affecting dopamine and norepinephrine transporters. It has shown selective inhibition of these transporters, which is crucial in the development of treatments for mood disorders and neurodegenerative diseases .
  • Analgesic Effects : The analgesic properties of this compound have been explored, with findings indicating potential efficacy in pain management through modulation of pain pathways.

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

  • Synthesis of Agrochemicals : The compound serves as a precursor for synthesizing agrochemicals, contributing to agricultural productivity by enhancing pest resistance and crop yields.
  • Dyes and Polymers : It is also involved in the production of dyes and polymers, where its unique chemical structure allows for the development of materials with specific properties.

Case Studies and Research Findings

Several case studies highlight the applications and effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidinone exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications to the aromatic ring significantly influenced efficacy against pathogens like MRSA.
  • Neuropharmacological Effects : Research on related compounds indicated improvements in cognitive functions and reductions in anxiety-like behaviors in animal models. These findings support the potential use of this compound in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Research Findings

  • Antioxidant Activity : Chloro- and hydroxyphenyl-substituted pyrrolidin-2-ones () outperformed ascorbic acid, highlighting the role of electron-withdrawing groups in radical scavenging. MC-6’s methyl group, being electron-donating, may limit this activity .
  • Anti-Alzheimer’s Potential: Benzylated derivatives (e.g., 10b) achieved sub-micromolar inhibition of acetylcholinesterase, whereas MC-6’s simpler structure lacks these targeted interactions .

Biological Activity

1-(3-Methylphenyl)pyrrolidin-2-one, also known as a pyrrolidinone derivative, has garnered attention for its potential biological activities. This compound's structure, characterized by a pyrrolidinone ring and a methyl-substituted phenyl group, suggests a range of interactions with biological systems. This article synthesizes available research findings, case studies, and data on its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.25 g/mol. The presence of the pyrrolidinone ring contributes to its solubility and reactivity, making it a candidate for various pharmacological applications.

Biological Activities

1. Antimicrobial Activity
Research indicates that pyrrolidinone derivatives exhibit significant antimicrobial properties. A study showed that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, suggesting potential as an antibacterial agent .

2. Antiparasitic Effects
Pyrrolidinone compounds have been evaluated for their antiparasitic activities. In vitro studies have shown that certain derivatives can inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism appears to involve interference with cellular metabolism .

3. Neuropharmacological Effects
There is emerging evidence that pyrrolidinones may influence neurological pathways. For instance, some studies have reported that derivatives can modulate GABAergic activity, which is crucial for maintaining neuronal excitability and could be beneficial in treating anxiety disorders .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing an MIC of 32 µg/mL against both strains.

Case Study 2: Antiparasitic Activity

In vitro assays were performed on Trypanosoma brucei using various concentrations of the compound. The results indicated a dose-dependent response with an IC50 value of 15 µM, suggesting potent antiparasitic activity compared to standard treatments .

Research Findings

Study Activity Assessed Findings Reference
Study 1AntimicrobialMIC = 32 µg/mL against E. coli and S. aureus
Study 2AntiparasiticIC50 = 15 µM against T. brucei
Study 3NeuropharmacologicalModulates GABAergic activity in vitro

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis or function through interference with essential metabolic pathways.
  • Antiparasitic Mechanism: It may inhibit key enzymes involved in the energy metabolism of parasites.
  • Neuropharmacological Mechanism: By modulating GABA receptor activity, it enhances inhibitory neurotransmission, which can alleviate anxiety symptoms.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis of pyrrolidin-2-one derivatives typically involves cyclization or substitution reactions. For example, analogous compounds like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one are synthesized via multi-step reactions involving phenyl-group functionalization and ring closure . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalysts : Acidic or basic catalysts optimize ring formation (e.g., K₂CO₃ for deprotonation).
  • Temperature : Controlled heating (60–100°C) minimizes side reactions like oxidation .
    Yield optimization requires iterative adjustments using techniques like HPLC or TLC for purity assessment .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring conformation. For analogs, aromatic protons appear at δ 6.8–7.5 ppm, while pyrrolidinone carbonyls resonate near δ 170–175 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C11_{11}H13_{13}NO: 175.16 g/mol).
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., bond angles in pyrrolidinone rings) .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Storage : Tightly sealed containers in dry, ventilated environments at room temperature (20–25°C).
  • Incompatibilities : Avoid moisture, strong oxidizers, and acidic/basic conditions to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3-methyl vs. 4-fluoro) influence the reactivity of pyrrolidin-2-one derivatives?

Comparative studies on analogs reveal:

  • Electron-withdrawing groups (e.g., -F) : Increase electrophilicity of the carbonyl group, enhancing nucleophilic attack rates. Fluorinated analogs exhibit 20–30% higher reactivity in substitution reactions compared to methyl-substituted derivatives .
  • Steric hindrance : 3-Methyl groups reduce accessibility to the pyrrolidinone nitrogen, lowering reactivity in alkylation reactions. Data from fluorophenyl vs. methylphenyl analogs show a 15% yield drop due to steric effects .
  • Lipophilicity : Methyl groups enhance logP values by ~0.5 units, affecting solubility and membrane permeability in biological assays .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?

Discrepancies often arise from:

  • Impurity profiles : Side products (e.g., oxidized byproducts) can skew bioassay results. HPLC purity >98% is critical for reproducibility .
  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), and cell lines alter IC50_{50} values. Standardizing protocols (e.g., fixed DMSO concentration ≤0.1%) minimizes variability .
  • Structural analogs : Subtle differences (e.g., -OCH3_3 vs. -CH3_3) drastically modulate target binding. Computational docking (e.g., AutoDock Vina) predicts binding affinities to reconcile conflicting data .

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

  • DFT calculations : Identify transition-state energies for competing pathways. For example, N- vs. O-alkylation selectivity is determined by charge distribution on the pyrrolidinone ring .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories. Polar solvents stabilize zwitterionic intermediates in ring-opening reactions .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with reaction rates to guide synthetic design .

Methodological Considerations

Q. What techniques are used to monitor reaction progress and purity in pyrrolidin-2-one synthesis?

  • Chromatography : TLC (Rf_f values) and HPLC (retention times) track intermediate formation.
  • In situ spectroscopy : ReactIR detects carbonyl group transformations in real time .
  • Recrystallization : Ethanol/water mixtures purify crude products, with yields improved by 10–15% via gradient cooling .

Q. How are stereochemical outcomes controlled in asymmetric syntheses of pyrrolidin-2-one derivatives?

  • Chiral catalysts : Cinchona alkaloids or BINOL-phosphoric acids induce enantioselectivity (>80% ee) in Michael additions .
  • Protecting groups : tert-Butyldimethylsilyl (TBS) groups prevent racemization during ring-forming steps .

Data Interpretation and Reporting

Q. How should researchers address conflicting spectral data for structurally similar pyrrolidin-2-one derivatives?

  • Cross-validation : Compare NMR shifts with databases (e.g., PubChem) and published analogs .
  • Decoupling experiments : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures .

Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

  • Nonlinear regression : Fit sigmoidal curves to determine EC50_{50} values (95% confidence intervals).
  • ANOVA : Assess significance of substituent effects across multiple derivatives (p < 0.05) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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